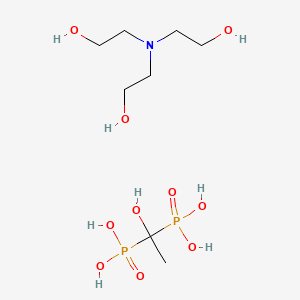
Einecs 300-994-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is a complex organophosphorus compound. It is known for its unique chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to form strong bonds with metal ions, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the reaction of phosphonic acid derivatives with nitrilotris(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process generally involves the following steps:
Preparation of Phosphonic Acid Derivatives: Phosphonic acid derivatives are prepared by reacting phosphorus trichloride with water or steam. This reaction produces phosphonic acid, which can then be further reacted to form various derivatives.
Reaction with Nitrilotris(ethanol): The phosphonic acid derivatives are then reacted with nitrilotris(ethanol) under controlled conditions. The reaction is typically carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, and various purification steps are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various other reagents depending on the specific reaction. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions. It is also used in various chemical reactions as a reagent or catalyst.
Biology: In biology, it is used in studies involving metal ion interactions and as a component in various biochemical assays.
Medicine: In medicine, this compound is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: In industry, it is used in water treatment processes, as a corrosion inhibitor, and in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its ability to form strong bonds with metal ions. This binding ability allows it to act as a chelating agent, sequestering metal ions and preventing them from participating in unwanted reactions. The molecular targets and pathways involved in its action include various metal ions and their associated biochemical pathways.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is unique in its ability to form strong bonds with metal ions. Similar compounds include:
Phosphorous Acid: Phosphorous acid is another organophosphorus compound with similar properties, but it differs in its molecular structure and reactivity.
Phosphoric Acid: Phosphoric acid is a related compound with different chemical properties and applications.
Aminophosphonic Acids: These compounds have similar chelating properties but differ in their specific chemical structures and applications.
Propriétés
Numéro CAS |
88394-54-1 |
|---|---|
Formule moléculaire |
C8H23NO10P2 |
Poids moléculaire |
355.22 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C6H15NO3.C2H8O7P2/c8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
Clé InChI |
XSJQANZPJMQASX-UHFFFAOYSA-N |
SMILES canonique |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO |
Numéros CAS associés |
93966-43-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


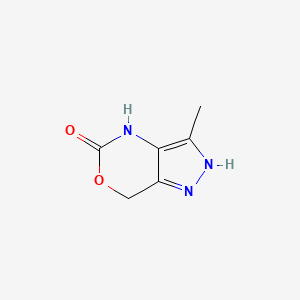
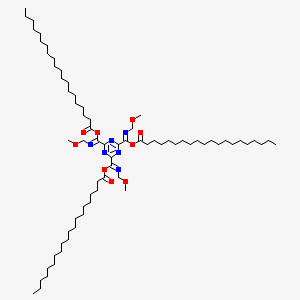
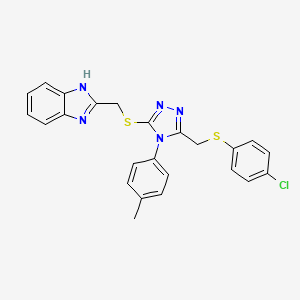

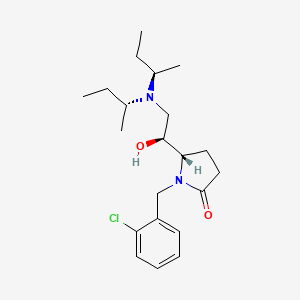
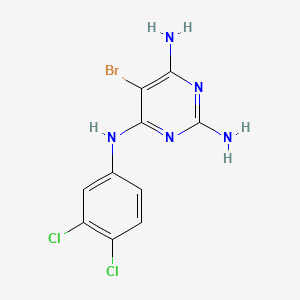




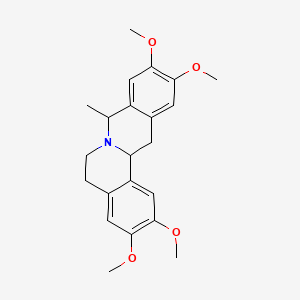

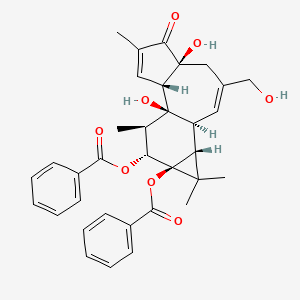
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
